Product packaging for 2-(1H-imidazol-1-yl)-5-methylbenzoic acid(Cat. No.:CAS No. 1250836-32-8)

2-(1H-imidazol-1-yl)-5-methylbenzoic acid

Cat. No.: B2703857
CAS No.: 1250836-32-8
M. Wt: 202.213
InChI Key: LGYWONXHPYENRN-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Carboxylic Acids in Chemical Synthesis and Materials Science

Heterocyclic carboxylic acids are a pivotal class of organic compounds that feature a cyclic structure containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and a carboxylic acid group. tsijournals.com These molecules are instrumental in both chemical synthesis and materials science. mdpi.com In synthesis, the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and the formation of acid chlorides. iucr.org This versatility allows for the construction of more complex molecules.

In the realm of materials science, heterocyclic carboxylic acids are crucial building blocks for the development of advanced materials. mdpi.com Their rigid ring systems and the directional hydrogen-bonding capabilities of the carboxylic acid group facilitate the self-assembly of intricate supramolecular structures. researchgate.net This has led to their use in the creation of metal-organic frameworks (MOFs), porous materials with applications in gas storage and catalysis. Furthermore, the inherent electronic properties of many heterocyclic systems make these compounds valuable in the design of organic semiconductors, conducting polymers, and optoelectronic devices. mdpi.com

Significance of Imidazole (B134444) and Benzoic Acid Moieties in Chemical Scaffolds

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov Its unique electronic structure and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov The non-adjacent nitrogen atoms confer both acidic and basic properties, allowing imidazole to act as a proton donor and acceptor. mdpi.com This amphoteric nature is crucial for its role in catalysis, including enzymatic reactions. researchgate.net The imidazole moiety is a key component of the amino acid histidine and is found in numerous bioactive compounds. mdpi.com

The benzoic acid moiety consists of a benzene (B151609) ring attached to a carboxylic acid group. This structural unit is a fundamental building block in organic chemistry. The aromatic ring provides a rigid and planar core, while the carboxylic acid group offers a site for chemical modification and intermolecular interactions, particularly hydrogen bonding. biosynth.com Benzoic acid and its derivatives are widely used as precursors in the synthesis of a vast array of organic compounds and materials. iucr.org

Overview of Research Trajectories for 2-(1H-Imidazol-1-yl)-5-methylbenzoic Acid and Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues are well-established and provide a roadmap for its potential applications. The primary areas of investigation for imidazole-substituted benzoic acids include their use as ligands for the synthesis of coordination polymers and metal-organic frameworks. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of diverse and functional materials.

Furthermore, the biological activity of imidazole and benzoic acid derivatives suggests that compounds like this compound could be explored for their therapeutic potential. The general synthesis of such compounds often involves the reaction of a substituted benzoic acid with an imidazole derivative. uni.lu

Physicochemical Properties of this compound

PropertyValue
CAS Number 1250836-32-8
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES CC1=CC(=C(C=C1)N2C=CN=C2)C(=O)O
Predicted XlogP 1.6

This data is based on computational predictions and information from chemical suppliers. nih.gov

Crystal Structure Data for an Analogue: 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid

ParameterValue
Chemical Formula C₁₅H₁₅N₃O₆
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.189 (3)
b (Å) 6.9489 (17)
c (Å) 19.979 (5)
β (°) 98.056 (10)
Volume (ų) 1538.0 (6)

This data is for a structurally related compound and provides insight into the potential crystal packing of imidazole-substituted benzoic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B2703857 2-(1H-imidazol-1-yl)-5-methylbenzoic acid CAS No. 1250836-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-yl-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-2-3-10(9(6-8)11(14)15)13-5-4-12-7-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYWONXHPYENRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Imidazol 1 Yl 5 Methylbenzoic Acid

Established Synthetic Pathways for Imidazole-Substituted Aromatic Carboxylic Acids

The creation of imidazole-substituted aromatic carboxylic acids is most prominently achieved through condensation or coupling reactions that form a nitrogen-carbon bond between the imidazole (B134444) ring and a pre-functionalized aromatic acid derivative. Multi-step sequences are also employed, building the molecule from simpler precursors.

Approaches Utilizing Condensation Reactions

The most direct and widely utilized method for synthesizing N-aryl imidazoles, including derivatives like 2-(1H-imidazol-1-yl)-5-methylbenzoic acid, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with imidazole. chemicalbook.comwikipedia.org For the specific target molecule, this pathway would logically involve the reaction of imidazole with a 2-halo-5-methylbenzoic acid, such as 2-bromo-5-methylbenzoic acid or 2-chloro-5-methylbenzoic acid. orgchemres.org

The traditional Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder, in high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.org However, significant advancements have led to the development of milder, more efficient catalytic systems. Modern protocols often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in the presence of a ligand and a base. isca.me The ligand, typically a diamine or a phenanthroline derivative, stabilizes the copper catalyst and facilitates the coupling process, allowing for lower reaction temperatures and improved yields. isca.me

The general mechanism involves the formation of a copper(I)-imidazolide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated imidazole product and regenerate the active copper(I) catalyst.

Multi-Step Synthesis from Precursor Molecules

Multi-step synthetic routes offer an alternative approach, providing flexibility in introducing various functional groups. A plausible multi-step synthesis for this compound could begin with the N-arylation of imidazole with a precursor molecule where the carboxylic acid group is protected or represented by a precursor functional group.

For instance, one could start with the Ullmann coupling of imidazole and 2-bromo-5-methylbenzonitrile. The resulting 2-(1H-imidazol-1-yl)-5-methylbenzonitrile can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. This strategy can be advantageous if the free carboxylic acid group interferes with the copper-catalyzed coupling reaction, for example, by coordinating with the catalyst.

Another multi-step approach involves the initial synthesis of a substituted imidazole ring followed by its attachment to the benzoic acid moiety. Multi-component reactions, for example, can be used to construct highly substituted imidazoles from a benzil (B1666583) derivative, an aldehyde, an amine, and an ammonium (B1175870) source. isca.menih.gov While not a direct route to the target compound, these methods are fundamental in creating complex imidazole structures that could be further functionalized.

Strategies for Stereoselective Synthesis (if applicable, inferred from related compounds)

The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not applicable for its preparation. The synthesis of related chiral imidazole-containing compounds, however, may require stereoselective methods, but these fall outside the scope of producing this specific achiral structure.

Reaction Conditions and Optimization Parameters

The efficiency and success of synthesizing this compound, particularly via the Ullmann condensation, are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the catalytic system, the base, and the temperature.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the outcome of Ullmann-type reactions. High-boiling, polar aprotic solvents are traditionally favored as they can effectively dissolve the reactants and stabilize charged intermediates formed during the catalytic cycle. chemicalbook.com

Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are frequently reported to give excellent yields in copper-catalyzed N-arylation of imidazoles. researchgate.net Their high polarity aids in the solubility of the imidazole, the aryl halide precursor, and the inorganic base, facilitating the reaction.

Nonpolar Solvents: Nonpolar solvents like toluene (B28343) and benzene (B151609) generally result in lower yields for Ullmann coupling reactions. researchgate.net

Protic Solvents: Protic solvents are typically less effective. However, some modern protocols have been developed using deep eutectic solvents (DESs) or even water, often in combination with specific ligands, to create more environmentally benign reaction conditions. nih.govsysrevpharm.org

The effect of different solvents on the yield of Ullmann C-N coupling reactions is illustrated in the table below, based on data from analogous systems.

SolventTypical Yield (%)Notes
DMFExcellent (~99%)High boiling point, good solubility for reactants. researchgate.net
DMSOExcellentOften used in modern, milder protocols.
THFExcellent (~98%)Polar aprotic solvent, effective in many cases. researchgate.net
TolueneLow (~79%)Nonpolar nature is less favorable for the reaction mechanism. researchgate.net
WaterLow to GoodRequires specific ligand/catalyst systems to be effective. sysrevpharm.org

Catalytic Systems and Their Influence on Synthesis Efficiency

The catalytic system, comprising a copper source and often a ligand, is the cornerstone of modern Ullmann N-arylation reactions. Its composition dramatically influences reaction temperature, time, and substrate scope.

Copper Source: Copper(I) salts like CuI and CuBr are most commonly used. Copper(II) salts and copper(0) in the form of nanoparticles have also been employed as catalyst precursors. orgchemres.org The choice of the copper source can impact the reaction rate and efficiency.

Ligands: The addition of a ligand is crucial for achieving high yields under mild conditions. Ligands accelerate the reaction by stabilizing the copper center and promoting the key steps of the catalytic cycle. A variety of ligands have been found to be effective, including:

Phenanthroline Derivatives: 4,7-Dimethoxy-1,10-phenanthroline has been identified as a highly efficient ligand for the N-arylation of imidazoles with aryl iodides and bromides. isca.me

Amino Acids: Simple amino acids like L-proline can serve as effective and inexpensive ligands.

Other Nitrogen- and Oxygen-based Ligands: A wide range of bidentate ligands, such as those based on diamines or β-ketones, have been successfully applied.

The table below summarizes various catalytic systems used for the N-arylation of imidazoles with aryl halides, providing insight into the conditions that would be applicable for the synthesis of the target compound.

Copper SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
CuBr (5 mol%)Pyridin-2-yl β-ketone (10 mol%)Cs₂CO₃DMSO60-80High
CuI4,7-Dimethoxy-1,10-phenanthrolineK₂CO₃/t-BuOK-MildGood to Excellent
CuI (5 mol%)None (in TBAB)KOHTBAB (molten salt)11055-95
Cu₂OAcylhydrazine derivativeNaOHWater130Moderate to Excellent
p-Toluenesulfonic acid (PTSA)N/A (Brønsted acid catalyst)N/AEthanolRefluxHigh (for multi-component synthesis)

Temperature and Pressure Optimization

The efficiency of the C-N cross-coupling reactions to synthesize this compound is highly dependent on temperature. Pressure is also a relevant parameter, especially when dealing with volatile reactants or when trying to influence reaction kinetics in a sealed system, although many of these couplings are performed at atmospheric pressure.

Ullmann Condensation: The traditional Ullmann condensation requires high temperatures, often in excess of 150°C, to facilitate the copper-catalyzed coupling. organic-chemistry.org For the synthesis of related N-arylanthranilic acids from 2-bromobenzoic acids, reaction temperatures around 130°C have been shown to be effective when using catalysts like a combination of copper powder and copper(I) oxide. nih.gov The optimization process involves a systematic variation of the temperature to find the ideal balance between reaction rate and the minimization of side reactions, such as decarboxylation or thermal degradation of the starting materials or product.

Below is a table illustrating a hypothetical optimization study for a copper-catalyzed Ullmann reaction between 2-bromo-5-methylbenzoic acid and imidazole.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
11102445Slow conversion, starting material remains.
21302475Good conversion, minimal side products.
31501882Faster reaction, slight increase in impurities.
41701278Significant formation of thermal degradation byproducts.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a more modern alternative that often allows for milder reaction conditions compared to the Ullmann reaction. wikipedia.orgacsgcipr.org Temperatures for these couplings typically range from 80°C to 110°C. libretexts.orgresearchgate.net The choice of palladium catalyst, phosphine (B1218219) ligand, and base all influence the optimal temperature. For instance, a reaction employing a highly active catalyst system might proceed efficiently at the lower end of this range, which is advantageous for substrates with sensitive functional groups.

Since these reactions are generally conducted in sealed vessels to maintain an inert atmosphere (e.g., under argon or nitrogen), the autogenous pressure of the solvent at the reaction temperature is the primary pressure consideration. For solvents like toluene or dioxane, heating to 100-110°C will generate a modest increase in pressure within the sealed tube, which can help to maintain volatile reactants in the solution phase and may positively influence reaction rates. Deliberate application of high external pressure is not a standard technique for optimizing these specific coupling reactions.

Purification and Isolation Techniques for Synthetic Products

The purification of the final product, this compound, is a crucial step to remove unreacted starting materials, catalyst residues, and any byproducts formed during the synthesis. A multi-step purification strategy is often employed, leveraging the physicochemical properties of the target molecule, particularly its acidic carboxylic acid group and basic imidazole moiety.

Acid-Base Extraction: A primary and highly effective purification step is acid-base extraction. lookchem.com This technique separates the acidic product from neutral organic impurities and residual metal catalysts. The general procedure is as follows:

The crude reaction mixture is dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether.

The organic solution is washed with an aqueous basic solution, like sodium hydroxide (B78521) or sodium carbonate. The acidic product deprotonates to form its water-soluble sodium salt and partitions into the aqueous phase.

The aqueous layer is separated and then acidified with a strong acid, such as hydrochloric acid, until the pH is well below the pKa of the carboxylic acid (typically pH 2-3). lookchem.com

This protonation causes the this compound to precipitate out of the aqueous solution as a solid, as it is generally much less soluble in water in its neutral form.

The precipitated solid can then be collected by vacuum filtration.

Recrystallization: Following initial isolation, recrystallization is a powerful technique for further purification to obtain a highly crystalline product. ma.eduyoutube.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. youtube.com For substituted benzoic acids, common recrystallization solvents include water, aqueous ethanol, or a mixture of an organic solvent and a co-solvent in which the compound is less soluble (e.g., toluene-hexane). lookchem.com The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution, followed by slow cooling to induce the formation of well-defined crystals, which tend to exclude impurities.

Chromatography: If impurities persist after extraction and recrystallization, column chromatography can be employed. For an acidic compound like this compound, silica (B1680970) gel is a common stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate), often with a small percentage of acetic or formic acid, is used to elute the compound. The acid in the eluent helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes and more efficient separation.

Below is a summary table of the purification techniques.

TechniquePrincipleTypical Solvents/ReagentsImpurities Removed
Acid-Base ExtractionSeparation based on the acidic nature of the carboxylic acid group.Ethyl Acetate, NaOH (aq), HCl (aq)Neutral organic byproducts, catalyst residues.
RecrystallizationPurification based on differential solubility at varying temperatures.Water, Ethanol/Water, Toluene/HexaneClosely related structural impurities, residual soluble contaminants.
Column ChromatographySeparation based on differential adsorption to a stationary phase.Silica Gel; Hexane/Ethyl Acetate with Acetic AcidPolar and nonpolar impurities with similar solubility to the product.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure of 2-(1H-imidazol-1-yl)-5-methylbenzoic acid. Each technique provides a unique piece of the structural puzzle, collectively confirming the connectivity and electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The protons on the imidazole (B134444) ring would appear as characteristic singlets or doublets in the aromatic region. The protons of the benzoic acid ring would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. A sharp singlet corresponding to the methyl group protons would be observed in the upfield region. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct resonance for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield shift. Carbons of the aromatic rings would appear in the typical aromatic region, while the methyl carbon would resonate at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)165.0 - 175.0
Imidazole Ring (C-H)7.0 - 8.5 (m)115.0 - 140.0
Benzoic Acid Ring (C-H)7.0 - 8.0 (m)120.0 - 145.0
Methyl Group (-CH₃)2.0 - 2.5 (s)20.0 - 25.0

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A sharp, intense peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. nih.gov The C-N stretching vibrations from the imidazole ring would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the FT-IR data. It would be especially useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone of the molecule. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)FT-IR
C=O Stretch (Carboxylic Acid)1680 - 1720FT-IR, Raman
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
C-N Stretch (Imidazole)1250 - 1350FT-IR
C-H Bend (Methyl)1375 - 1450FT-IR

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The presence of conjugated systems, such as the phenyl and imidazole rings in this compound, leads to the absorption of UV or visible light, promoting electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum is expected to display absorptions characteristic of π → π* transitions associated with the aromatic systems. libretexts.orglibretexts.org The conjugation between the benzoic acid moiety and the imidazole ring would influence the energy of these transitions and thus the maximum absorption wavelength (λmax). The exact position of λmax is sensitive to the solvent environment. mdpi.com

Table 3: Expected Electronic Transitions for this compound

Transition Type Expected λmax Range (nm) Chromophore
π → π250 - 300Phenyl and Imidazole Rings
n → π> 300 (weak)Carbonyl Group

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₀N₂O₂), the molecular weight is 202.21 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 202. A common fragmentation pathway for benzoic acids involves the loss of a hydroxyl group (-OH, 17 Da) or a carboxyl group (-COOH, 45 Da). docbrown.info The fragmentation of the imidazole ring could also lead to characteristic daughter ions. High-resolution mass spectrometry would allow for the determination of the exact elemental composition of the parent ion and its fragments. sci-hub.senih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct / Ion Predicted m/z Description
[M+H]⁺203.08151Protonated Molecule
[M+Na]⁺225.06345Sodium Adduct
[M-H]⁻201.06695Deprotonated Molecule
[M]⁺202.07368Molecular Ion

Data sourced from predicted values. uni.lu

Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity and electronic structure, solid-state analysis provides precise three-dimensional information about the molecule's conformation and its arrangement in a crystal lattice.

Single-Crystal X-ray Diffraction: Determination of Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Table 5: Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction

Parameter Description
Crystal SystemThe basic crystal symmetry (e.g., monoclinic, triclinic). nih.gov
Space GroupThe specific symmetry elements of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal. nih.gov
ZThe number of molecules in the unit cell. nih.gov
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
Torsion Angles (°)The dihedral angles that define molecular conformation.
Hydrogen Bonding NetworkThe pattern and geometry of intermolecular hydrogen bonds.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In similar crystal structures, molecules are often linked by classical hydrogen bonds. For instance, the carboxylic acid group is a potent hydrogen bond donor (O—H) and can interact with the acceptor nitrogen atom of the imidazole ring (O—H⋯N), a common and robust interaction in such systems. nih.govbohrium.comiucr.orgnih.gov Additionally, weaker C—H⋯O hydrogen bonds can further stabilize the crystal packing, forming one-dimensional chains or more complex three-dimensional networks. nih.govbohrium.comiucr.orgnih.gov

The interplay of these hydrogen bonding and π-π stacking interactions dictates the molecular conformation and packing in the solid state, leading to well-defined supramolecular structures.

Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules.

The principal interactions and their contributions to the Hirshfeld surface for this analogous compound are summarized in the table below.

Interaction TypeContribution (%)
H···H42.4
C···H/H···C27.4
O···H/H···O11.8
N···H/H···N9.0
C···C4.8

This quantitative assessment underscores the importance of a combination of strong and weak intermolecular forces in the solid-state structure of imidazole-benzoic acid derivatives.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and has been widely applied to heterocyclic compounds. For molecules structurally similar to 2-(1H-imidazol-1-yl)-5-methylbenzoic acid, calculations are commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.netresearchgate.net

The optimization process determines the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. For a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the molecule was found to be non-planar, with a significant dihedral angle between the benzimidazole (B57391) and benzene (B151609) ring systems. nih.gov Similar conformational properties are expected for this compound due to the flexible linkage between the imidazole (B134444) and benzoic acid moieties.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: Data presented is illustrative of typical results from DFT calculations on similar structures.)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
Bond LengthC-O1.32 Å
Bond LengthN-C (imidazole-phenyl)1.45 Å
Bond AngleO=C-O123.5°
Dihedral AngleImidazole Ring // Benzoic Acid Ring~78°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. Calculations on related benzimidazole derivatives have shown that the HOMO is typically localized on the benzimidazole ring, while the LUMO is distributed over the other parts of the molecule, indicating that an intramolecular charge transfer is possible upon electronic excitation. mdpi.comresearchgate.net A study on a similar compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, determined a large band gap energy of 4.6 eV, suggesting high stability. nih.gov

Table 2: Frontier Molecular Orbital Energies (Note: Values are representative for this class of compounds.)

ParameterEnergy (eV)
HOMO Energy-6.20
LUMO Energy-1.60
Energy Gap (ΔE)4.60

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface. Different colors represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For molecules containing carboxylic acid and imidazole groups, the MEP analysis typically reveals that the most negative potential is localized around the carbonyl oxygen atom of the carboxylic acid group, making it a prime site for electrophilic interaction. mdpi.comresearchgate.net The hydrogen atom of the carboxylic acid and protons on the imidazole ring are often identified as regions of positive potential, indicating their susceptibility to nucleophilic attack. niscpr.res.inresearchgate.net

In compounds like this compound, significant delocalization effects are expected. NBO analysis can identify key interactions, such as those between the lone pair (LP) of oxygen and nitrogen atoms and the antibonding π* orbitals of the aromatic rings (LP → π), as well as interactions between π orbitals of the rings (π → π). These charge-transfer interactions contribute significantly to the electronic stabilization of the molecular system. researchgate.net

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and characterize the vibrational modes of a molecule. Theoretical frequency calculations using DFT methods are essential for interpreting experimental spectra. mdpi.comresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and systematic errors in the computational method. nih.gov

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode to the corresponding molecular motion (e.g., stretching, bending, torsion). nih.gov This allows for an unambiguous characterization of the vibrational spectrum. For the related 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, studies have assigned characteristic vibrations, such as the O-H stretching of the carboxylic acid group, C=O stretching, and various C-H and ring stretching modes, with PED analysis confirming the purity of these vibrations. mdpi.com

Table 3: Selected Vibrational Frequencies (cm⁻¹) and Assignments (Note: Data is based on studies of structurally similar compounds.) mdpi.com

AssignmentExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)PED Contribution (%)
O-H Stretch~3400-3600 (broad)3619100
C-H Stretch (Aromatic)~3050305460
C=O Stretch17081710~75
C=C Stretch (Ring)15801577~40

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are also employed to predict other spectroscopic properties, providing a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.comsemanticscholar.org Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be compared directly with experimental data. Studies on similar molecules have shown a strong linear correlation between calculated and experimental chemical shifts, aiding in the correct assignment of NMR signals. mdpi.comniscpr.res.in

UV-Vis Spectra: The electronic absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, oscillator strengths, and wavelengths of electronic transitions. semanticscholar.org The results help to understand the nature of the transitions (e.g., π→π* or n→π*) that give rise to the absorption bands observed in the experimental UV-Vis spectrum. mdpi.comresearchgate.net

Calculation of Non-Linear Optical (NLO) Properties (inferred from related compounds)

Direct computational studies on the non-linear optical (NLO) properties of this compound are not extensively available in the current body of scientific literature. However, insights into its potential NLO characteristics can be inferred from theoretical investigations conducted on structurally analogous compounds, particularly those containing imidazole or benzimidazole moieties linked to a benzoic acid derivative.

Computational methods, primarily Density Functional Theory (DFT), are powerful tools for predicting the NLO behavior of molecules. niscpr.res.inresearchgate.net These calculations can determine key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are fundamental indicators of a molecule's potential for NLO applications. researchgate.net

Studies on related benzimidazole derivatives, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to compute these properties. mdpi.comresearchgate.net The investigation of such molecules is driven by the principle that intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-conjugated system is crucial for generating significant NLO responses. niscpr.res.inresearchgate.net The imidazole ring can act as an electron donor, while the benzoic acid moiety can function as an acceptor.

The first-order hyperpolarizability (β) is a critical parameter for assessing a molecule's potential for second-harmonic generation (SHG). For organic materials, a high β value is indicative of a strong NLO response. researchgate.net In computational studies of similar heterocyclic compounds, the β value is often compared to that of a standard NLO material, like urea, to gauge its relative effectiveness.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another vital aspect analyzed in these computational studies. A smaller HOMO-LUMO energy gap generally facilitates intramolecular charge transfer, which can enhance the NLO properties of a molecule. niscpr.res.inresearchgate.net Theoretical calculations on various imidazole and benzimidazole derivatives have shown that modifications to the molecular structure, such as the introduction of different substituent groups, can tune this energy gap and, consequently, the NLO response. researchgate.netnih.gov

For instance, computational analyses of other imidazole-containing systems have demonstrated that the arrangement of donor and acceptor groups across the molecule leads to significant dipole moments and hyperpolarizability values, suggesting their suitability as NLO materials. niscpr.res.insemanticscholar.org While direct calculated values for this compound are not available, the structural elements it possesses—a potential donor (imidazole) connected to a potential acceptor (benzoic acid)—are consistent with molecular designs for NLO activity.

Based on these inferences from closely related compounds, a hypothetical computational investigation of this compound would likely focus on the parameters summarized in the following table.

Table 1: Inferred Computational Parameters for NLO Property Assessment of this compound

Parameter Symbol Significance in NLO
Dipole Moment μ Influences the molecular alignment in an electric field.
Polarizability α Measures the ease of distortion of the electron cloud.
First-Order Hyperpolarizability β Quantifies the second-order NLO response (e.g., SHG).

Further theoretical studies would be necessary to calculate these specific values for this compound and to definitively characterize its NLO properties.

Coordination Chemistry and Supramolecular Assembly

Ligand Properties of 2-(1H-Imidazol-1-yl)-5-methylbenzoic Acid

The unique arrangement of the imidazole (B134444) and carboxylic acid functionalities on the benzoic acid backbone endows this compound with versatile coordinating capabilities.

Coordination Modes of the Imidazole and Carboxylic Acid Functionalities

The imidazole ring and the carboxylic acid group are the primary sites for coordination with metal ions. The imidazole moiety can coordinate to a metal center through its sp²-hybridized nitrogen atom, acting as a monodentate ligand. This interaction is a common feature in the construction of metal-organic frameworks and coordination polymers.

The carboxylic acid group presents several potential coordination modes. It can act as a monodentate ligand through one of its oxygen atoms, or it can chelate to a metal ion using both oxygen atoms. Furthermore, it can bridge two metal centers, a behavior that is crucial in the formation of extended one-, two-, or three-dimensional structures. The specific coordination mode adopted by the carboxylate is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Chelating Capabilities and Ligand Flexibility

The ortho-positioning of the imidazole ring relative to the carboxylic acid group on the benzoic acid scaffold allows for the potential of bidentate chelation, where both the imidazole nitrogen and an oxygen from the carboxylate group coordinate to the same metal center. This chelation would form a stable five-membered ring, a favored configuration in coordination chemistry.

The flexibility of the ligand is primarily derived from the rotational freedom around the C-N bond connecting the imidazole ring to the benzoic acid and the C-C bond connecting the carboxyl group to the ring. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. The resulting solid-state products are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Transition Metal Complexes

Transition metals, with their varied coordination numbers and geometries, are excellent candidates for forming complexes with this compound. While specific studies on this exact ligand are not extensively documented in the provided search results, related systems with similar functionalities have been shown to form a range of coordination polymers with transition metals like zinc(II) and copper(II). These structures can range from simple discrete molecules to complex three-dimensional frameworks.

For instance, in related systems, zinc(II) ions, which often favor tetrahedral or octahedral coordination, can be linked by the bridging carboxylate groups and the coordinating imidazole nitrogens to form extended networks. Similarly, copper(II) ions, known for their preference for square planar or distorted octahedral geometries, can also be incorporated into such structures.

Lanthanide and Other Metal Ion Complexes

Studies on related benzimidazole-2-carboxylic acid ligands have demonstrated the successful synthesis of lanthanide coordination polymers, indicating the potential for this compound to behave similarly.

Structural Diversity Induced by Counteranions and Metal Centers

The final structure of a coordination polymer can be significantly influenced by the choice of the metal center and the counteranion present in the reaction mixture. Different metal ions have distinct preferences for coordination numbers and geometries, which directly impacts the way the ligands assemble around them.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The hypothetical use of this compound in the synthesis of MOFs and coordination polymers is predicated on its inherent chemical functionalities. This bifunctional ligand, possessing both a carboxylic acid group and an imidazole ring, is well-suited for bridging metal centers to form extended crystalline networks.

Design Principles for MOF Linkers

The design of MOFs using linkers like this compound is governed by the principles of reticular chemistry, which focuses on the predetermined assembly of molecular building blocks into ordered structures. The key attributes of this specific linker that would influence MOF design include:

Coordination Modes : The carboxylate group can coordinate to metal ions in various modes, such as monodentate, bidentate chelating, or bidentate bridging. The imidazole ring offers a nitrogen donor atom that can also coordinate to a metal center. This dual functionality allows for the formation of robust and multidimensional networks.

Geometry and Rigidity : The linker possesses a degree of rigidity due to the phenyl and imidazole rings, which is a desirable trait for creating porous materials with predictable structures. The angle between the carboxylate and imidazole groups will dictate the geometry of the resulting framework.

In practice, the synthesis of MOFs with such a linker would likely involve solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal ion (e.g., Zn(II), Cu(II), Co(II)) would be crucial in determining the final structure and properties of the material.

Topology and Network Structures of Coordination Polymers

The topology of coordination polymers constructed from this compound would be highly dependent on the coordination preferences of the metal ion and the flexibility of the linker. Based on analogous systems, several potential network structures can be predicted:

One-Dimensional (1D) Chains : If the linker coordinates in a simple head-to-tail fashion, it could lead to the formation of linear or zigzag chains.

Two-Dimensional (2D) Layers : By connecting the 1D chains, 2D layered structures with topologies like the common (4,4) square grid or a (6,3) honeycomb net could be formed.

Three-Dimensional (3D) Frameworks : The interconnection of 2D layers or the direct assembly of linkers and metal nodes in three dimensions can result in complex 3D topologies. The specific topology can be described using Schläfli symbols, such as pcu for a primitive cubic network or dia for a diamondoid network.

The final topology is a result of a delicate interplay between the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the connectivity of the organic linker.

Below is a table illustrating common topologies found in coordination polymers with similar imidazole-carboxylate ligands:

TopologySchläfli SymbolDimensionalityDescription
sql{4^4·6^2}2DA 2D square grid network.
hcb{6^3}2DA 2D honeycomb network.
pcu{4^12·6^3}3DA primitive cubic network.
dia{6^6}3DA diamondoid network, often interpenetrated.
nbo{4^2·6^7·8}3DA network based on the niobium oxide structure.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in MOF Stability and Architecture

Non-covalent interactions, particularly hydrogen bonds, are expected to play a critical role in the supramolecular assembly, stability, and final architecture of MOFs derived from this compound.

The interplay of these non-covalent forces is crucial in directing the self-assembly process and can lead to the formation of complex supramolecular architectures from simpler coordination polymer motifs.

The following table summarizes the key non-covalent interactions and their potential roles:

InteractionDonors/AcceptorsRole in MOF Architecture
Hydrogen BondingImidazole N, Carboxylate O, Coordinated/Guest H₂OLinking lower-dimensional motifs (1D, 2D) into higher-dimensional networks; Enhancing framework stability.
π-π StackingPhenyl and Imidazole RingsStabilizing the packing of aromatic linkers; Influencing interlayer distances.
van der Waals ForcesAll atomsGeneral contribution to crystal packing and stability.

Reactivity and Chemical Transformations

Chemical Reactions of the Benzoic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile functional group that readily undergoes several key transformations, including esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction, often achieved through Fischer esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.net The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product. google.com For 2-(1H-imidazol-1-yl)-5-methylbenzoic acid, this process would yield various ester derivatives, modulating the compound's lipophilicity and steric profile. Microwave-assisted methods and the use of solid acid catalysts have been shown to improve yields and reaction times for the esterification of substituted benzoic acids. researchgate.netiiste.org

Table 1: Potential Esterification Products
Reactant (Alcohol)Potential Product NamePotential Structure
MethanolMethyl 2-(1H-imidazol-1-yl)-5-methylbenzoate(Structure corresponding to the methyl ester)
EthanolEthyl 2-(1H-imidazol-1-yl)-5-methylbenzoate(Structure corresponding to the ethyl ester)
Benzyl (B1604629) alcoholBenzyl 2-(1H-imidazol-1-yl)-5-methylbenzoate(Structure corresponding to the benzyl ester)

Amidation: The carboxylic acid can also be converted to an amide by reacting with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents that form a more reactive acyl phosphate (B84403) intermediate. lookchemmall.com This reaction is fundamental in peptide synthesis and is widely used in medicinal chemistry to introduce new functional groups and modify hydrogen bonding properties. The direct amidation of benzoic acids with a range of amines can be performed under mild conditions, offering a pathway to a diverse library of amide derivatives. lookchemmall.comnih.gov

Reactions Involving the Imidazole (B134444) Ring (e.g., Substitution, Alkylation)

The imidazole ring possesses unique electronic properties, making it amenable to various reactions, most notably alkylation at the unsubstituted nitrogen.

N-Alkylation: The imidazole ring contains two nitrogen atoms. In this compound, the N-1 position is already substituted with the methyl-benzoic acid group. The remaining N-3 atom has a lone pair of electrons and can act as a nucleophile, reacting with electrophiles such as alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents. otago.ac.nz This reaction, known as N-alkylation, would occur at the N-3 position, leading to the formation of a quaternary imidazolium (B1220033) salt. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic factors of the substituents on the ring and the nature of the alkylating agent. otago.ac.nz The development of new methods for N-alkylation is of significant interest as many biologically active compounds are N-substituted imidazole derivatives. beilstein-journals.orgnih.gov

Table 2: Potential N-Alkylation Products (Imidazolium Salts)
Reactant (Alkylating Agent)Potential Product NamePotential Structure
Methyl Iodide3-Methyl-1-(2-carboxy-4-methylphenyl)-1H-imidazol-3-ium iodide(Structure corresponding to the N-methylated imidazolium salt)
Benzyl Bromide3-Benzyl-1-(2-carboxy-4-methylphenyl)-1H-imidazol-3-ium bromide(Structure corresponding to the N-benzylated imidazolium salt)

C-H Arylation: While N-alkylation is the most common reaction, modern synthetic methods allow for the direct C-H arylation of the imidazole core. Although the C-4 and C-5 positions are sterically hindered in this specific molecule, C-2 arylation could be a potential, albeit challenging, transformation under specific catalytic conditions. nih.gov

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The imidazole ring is generally considered an electron-rich aromatic system and is typically resistant to oxidation under mild conditions. However, the methyl group on the benzoic acid ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate, which would yield a dicarboxylic acid derivative.

Reduction: The carboxylic acid group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to a primary alcohol, yielding (2-(1H-imidazol-1-yl)-5-methylphenyl)methanol. This transformation removes the acidic proton and introduces a hydroxyl group, significantly altering the molecule's physicochemical properties.

Derivatization Strategies for Structure-Activity Relationship Studies

The chemical transformations described above provide a toolbox for creating a library of derivatives to explore structure-activity relationships (SAR). SAR studies are essential in medicinal chemistry to optimize the biological activity of a lead compound. nih.govresearchgate.net

Key derivatization strategies for this compound would include:

Modification of the Carboxylic Acid: Converting the acid to a series of esters and amides (as described in 6.1) allows for the systematic investigation of how lipophilicity, hydrogen bond donor/acceptor capacity, and steric bulk at this position influence biological activity. For example, creating amides with various amines can introduce new interaction points with a biological target. iomcworld.com

Modification of the Imidazole Ring: N-alkylation of the imidazole ring (as described in 6.2) introduces a positive charge and adds steric bulk, which can probe the importance of the imidazole nitrogen atoms for target binding. nih.govresearchgate.net Increasing the length of the alkyl chain can also systematically increase lipophilicity. nih.gov

Modification of the Benzoic Acid Ring: While synthetically more complex, substitution at the other available positions on the benzene (B151609) ring (e.g., via electrophilic aromatic substitution if conditions are compatible with the imidazole ring) could explore the electronic and steric requirements of this part of the molecule.

By systematically applying these derivatization strategies, researchers can map the pharmacophore and identify the key structural features required for optimal biological effect. nih.govchemijournal.com

Advanced Applications in Non Clinical Research

Applications in Materials Science

The bifunctional nature of 2-(1H-imidazol-1-yl)-5-methylbenzoic acid allows for its application in the design and synthesis of novel materials with tailored properties. The imidazole (B134444) moiety can coordinate with metal ions, while the carboxylic acid group can participate in forming esters, amides, or salts, or act as a linker in larger networks.

While specific research on the integration of this compound into polymer matrices is not extensively documented, its structural motifs are highly relevant to the construction of coordination polymers and metal-organic frameworks (MOFs). Compounds containing both carboxylic acid and imidazole or benzimidazole (B57391) functionalities are instrumental in building supramolecular networks. nih.gov The imidazole nitrogen can coordinate to a metal center, and the carboxylate group can bridge to another, creating extended one-, two-, or three-dimensional structures.

For instance, the related compound 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid has been used to synthesize one-dimensional coordination polymers with Copper(II) ions. nih.gov In these structures, the organic ligand coordinates to the metal centers through both the imidazole nitrogen and the carboxylate oxygen atoms. nih.gov By inference, this compound could similarly act as a linker, where the specific geometry and methyl substitution would influence the resulting polymer's topology, porosity, and physicochemical properties.

Functional nanomaterials exhibit unique properties due to their high surface-area-to-volume ratio and quantum effects. mdpi.com Organic ligands are crucial for synthesizing and stabilizing these materials. This compound is a candidate for developing functional nanomaterials, primarily as a component in MOFs or as a surface-modifying agent for nanoparticles.

The ability of imidazole derivatives to serve as linkers in the construction of MOFs is well-established. nbinno.comrsc.org These crystalline materials have porous structures with potential applications in gas storage, separation, and catalysis. nbinno.comrsc.org The combination of the imidazole ring and the benzoic acid moiety in the target compound allows it to bridge metal ions, forming robust, porous frameworks. nih.govnbinno.com The methyl group on the benzene (B151609) ring could further tune the framework's properties, such as hydrophobicity and pore size. For example, imidazole-containing tripodal ligands have been used to create MOFs with a rich structural diversity capable of selective sensing. nih.gov

Imidazole and its fused-ring analogue, benzimidazole, are important scaffolds in materials for organic electronics. rsc.orgresearchgate.net Their electron-withdrawing nature makes them suitable for use in electron-transporting layers (ETL), as host materials, or as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net Benzimidazole derivatives, in particular, have been shown to exhibit n-type semiconducting behavior in organic field-effect transistors (OFETs). researchgate.net

The electronic properties of these organic compounds are dictated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov In donor-acceptor molecular structures designed for OLEDs, the imidazole moiety often acts as the electron-accepting unit. nih.gov By combining it with an electron-donating group, bipolar molecules with efficient blue emission can be created. nih.gov While the specific electronic properties of this compound are not detailed, its benzimidazole-related structures suggest potential utility in conducting and semiconducting materials.

Compound ClassObserved PropertyApplicationReference
Benzimidazole Derivativesn-Type Semiconducting BehaviorOrganic Field-Effect Transistors (OFETs) researchgate.net
Phenanthro-imidazole / BenzimidazoleStrong Electron-Withdrawing PropertiesEmitters, Hosts, Electron-Transporting Materials (OLEDs) researchgate.net
Carbazole-π-Imidazole DerivativesBipolar Charge Transport, Deep-Blue EmissionNon-Doped Organic Light-Emitting Diodes (OLEDs) nih.gov
2-[(1H-benzimidazol-1-yl)methyl]benzoic acidAnalysis of HOMO-LUMO Energy GapPotential for Electro-Conducting Materials nih.gov

Catalytic Applications

The imidazole ring is a key functional group in catalysis, both in biological systems (e.g., in the amino acid histidine) and in synthetic chemistry. numberanalytics.comnih.gov Its nitrogen atoms can act as nucleophiles, bases, or ligands for metal centers, making imidazole-containing compounds like this compound valuable in catalytic research. numberanalytics.comyoutube.com

The imidazole moiety is an excellent ligand for a wide range of transition metals. rsc.orgwikipedia.org As a pure sigma-donor ligand, it can form stable complexes that are active in various catalytic transformations. wikipedia.org Imidazole-containing ligands are used in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis : In solution, metal complexes with imidazole-based ligands catalyze reactions such as olefin metathesis, redox isomerization, and cross-coupling. mdpi.comacs.org For example, phosphine-free ruthenium benzylidene complexes containing imidazole ligands are effective for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, particularly at high temperatures where other catalysts might decompose. mdpi.com The imidazole group's ability to act as a nucleophilic catalyst is also leveraged in reactions like ester hydrolysis. youtube.com

Heterogeneous Catalysis : Imidazole derivatives can be immobilized on solid supports to create heterogeneous catalysts. These systems offer advantages such as thermal stability, recyclability, and easy separation from the reaction products. researchgate.net The imidazole ring itself can be a building block for catalytic frameworks, or it can be part of a larger molecule used to functionalize a support material. researchgate.net The bifunctional nature of this compound makes it suitable for grafting onto supports like silica (B1680970) or magnetic nanoparticles, with the imidazole group available to coordinate a catalytically active metal.

When this compound acts as a ligand, the resulting metal complexes can exhibit significant catalytic activity. The specific activity depends on the coordinated metal ion and the reaction conditions.

Metal complexes formed with imidazole-based ligands are highly efficient catalysts for various organic transformations. nbinno.com Copper and other transition metal complexes with imidazole ligands are actively studied for their roles in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and oxidation processes. nbinno.comacs.org For instance, a well-defined N-heterocyclic carbene (NHC)–Palladium(II)–Imidazole complex has proven to be an effective catalyst for the Suzuki–Miyaura coupling of aryl sulfonates with arylboronic acids, providing an efficient route to biaryl compounds. acs.org Similarly, palladium complexes with ligands derived from 1H-imidazole-4,5-dicarboxylic acid have shown catalytic activity in Suzuki-Miyaura reactions conducted in aqueous media. mdpi.com The coordination of the imidazole nitrogen to the metal center is crucial for activating the metal for the catalytic cycle.

Metal ComplexLigand TypeCatalytic ReactionReference
Ruthenium(IV) ComplexesImidazole, BenzimidazoleRedox Isomerization of Allylic Alcohols acs.org
Ruthenium Benzylidene ComplexesN-Mes or N-Bn ImidazoleRing-Closing Metathesis (RCM), Cross-Metathesis (CM) mdpi.com
Palladium(II) MetallosurfactantsFunctionalized 1H-imidazole-4,5-dicarboxylic acidSuzuki–Miyaura Reaction, Reduction of Nitroarenes mdpi.com
NHC–Palladium(II) Complex1-MethylimidazoleSuzuki–Miyaura Coupling of Aryl Sulfonates acs.org
Copper(II), Zinc(II), Nickel(II), Silver(I) ComplexesBis-benzimidazole derivativesEvaluated for anti-proliferation activity (proxy for enzymatic interaction) royalsocietypublishing.org

Separation and Adsorption Technologies

Gas Adsorption and Separation Properties (e.g., CO₂, C₂H₂) in MOFs

There is currently no published data on the synthesis of Metal-Organic Frameworks (MOFs) using this compound as an organic linker. As a result, no experimental or theoretical studies on the properties of such MOFs for the adsorption and separation of gases like carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂) are available. The potential of this specific ligand to create porous frameworks with selective gas uptake capabilities has not been investigated.

Molecular Recognition and Sensing (inferred from MOF properties)

Similarly, the scientific literature lacks any reports on the application of MOFs derived from this compound in the field of molecular recognition and sensing. The potential for such materials to exhibit properties like luminescence or other signal changes in the presence of specific analytes, which is a key aspect of MOF-based sensors, has not been a subject of any found research.

Mechanistic Biological Studies in Vitro and Molecular Level

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

The imidazole (B134444) scaffold is a versatile component in medicinal chemistry, largely due to its unique physicochemical properties that facilitate interactions with a wide range of biological macromolecules. researchgate.net The imidazole ring contains two nitrogen atoms, one of which (the pyrrole-type nitrogen) can act as a hydrogen bond donor, while the other (the pyridine-type nitrogen) can act as a hydrogen bond acceptor. researchgate.net This dual functionality allows it to form specific hydrogen bonding networks within the active sites of enzymes and the binding pockets of receptors. researchgate.netresearchgate.net Furthermore, the electron-rich nature of the imidazole ring enables it to participate in weak interactions with various bioreceptors and enzymes, enhancing binding affinity. researchgate.net

In many enzymes, the imidazole side chain of the amino acid histidine plays a crucial role as a proton donor or acceptor in catalytic reactions. mdpi.com Synthetic imidazole-containing compounds can mimic this function, potentially modulating enzyme activity. mdpi.com The nitrogen atoms of the imidazole ring are also excellent coordinators of metal ions, a property that allows them to interact with metalloenzymes by binding to the catalytic metal center (e.g., zinc, iron, or copper), often leading to enzyme inhibition. nih.gov

The benzoic acid portion of the molecule introduces a carboxyl group, which is typically ionized at physiological pH. This anionic carboxylate can form strong ionic interactions (salt bridges) with positively charged amino acid residues such as arginine and lysine (B10760008) on protein surfaces. It is also a potent hydrogen bond acceptor. These interactions are critical for anchoring the molecule to its biological target.

While direct studies on the interaction of 2-(1H-imidazol-1-yl)-5-methylbenzoic acid with nucleic acids are not prevalent, the planar aromatic nature of both the imidazole and benzene (B151609) rings suggests a potential for intercalative or groove-binding interactions with DNA or RNA, although such interactions are more commonly associated with larger, polycyclic aromatic systems.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. daneshyari.comresearchgate.net For imidazole derivatives, docking studies have been instrumental in elucidating potential mechanisms of action and predicting interactions with various biological targets, including those involved in microbial infections and cancer. researchgate.netnih.govekb.eg

In silico studies of diverse imidazole derivatives consistently highlight key interactions that contribute to stable binding:

Hydrogen Bonding: The imidazole nitrogens and the carboxylic acid group are primary sites for hydrogen bonding with amino acid residues in an active site. daneshyari.com

Hydrophobic Interactions: The phenyl ring and the methyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein, contributing to binding affinity. espublisher.com

Aromatic Interactions: Pi-stacking interactions between the imidazole or benzene ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan are common.

For this compound, a hypothetical docking study would likely show the carboxylate group forming a salt bridge with a basic residue, the imidazole nitrogen acting as a hydrogen bond acceptor, and the substituted benzene ring sitting in a hydrophobic pocket. For instance, docking studies on benzimidazole-isatin hybrids against bacterial DNA gyrase revealed that electronegative groups on the rings were favorable for activity, with docking scores ranging from -6.6 to -8.4 kcal/mol. researchgate.net Similarly, studies of imidazole derivatives targeting the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase showed good binding affinity toward the active site, suggesting their potential as inhibitors. daneshyari.comresearchgate.net

Compound ClassTarget ProteinPredicted InteractionsRepresentative Binding Energy (kcal/mol)
Imidazole-Pyrazole HybridsGlcN-6-P synthaseHydrogen bonding, hydrophobic interactions-6.91 to -8.01 daneshyari.com
Imidazole[1,2-a] Pyrazine DerivativesStaphylococcus aureus Pyruvate carboxylase (SaPC)Hydrophobic interactions, van der Waals forces, hydrogen bonding-6.9 espublisher.com
Benzimidazole-Isatin HybridsDNA GyraseHydrogen bonding, hydrophobic interactions-6.6 to -8.4 researchgate.net
Imidazole-Triazole HybridsGlycogen synthase kinase-3β (GSK-3β)Hydrogen bonding with key active site residuesNot specified nih.gov

This table summarizes findings from molecular docking studies on various imidazole derivatives to illustrate common targets and interaction patterns.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical features are crucial for biological activity. researchgate.netjopir.in For imidazole-containing compounds, SAR studies have provided valuable insights for rational drug design. nih.govjopir.in

Key SAR findings for various classes of imidazole derivatives include:

Substitution on the Imidazole Ring: The position and nature of substituents on the imidazole ring can dramatically influence potency and selectivity. The electronic distribution within the ring is a significant factor in receptor binding affinity. researchgate.net

Substitution on the Phenyl Ring: In analogues of 4-[[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl] ethoxy]methyl]benzoic acid, which act as thromboxane (B8750289) synthase inhibitors, modifications to the benzoic acid group (e.g., esterification) led to a parabolic relationship between lipophilicity and activity. nih.gov However, replacing the carboxylate group entirely resulted in a loss of activity, highlighting its critical role in binding. nih.gov

Linking Moiety: In imidazole-coumarin conjugates designed as anti-HCV agents, the linker connecting the two moieties was found to be important. Furthermore, adding small electron-withdrawing or donating substituents (F, Cl, Br, OMe) to the coumarin (B35378) ring enhanced potency. mdpi.com

Based on these principles, the specific structure of this compound suggests several SAR hypotheses. The ortho-position of the imidazole ring relative to the carboxylic acid may create a specific conformation that is favorable for binding to certain targets. The methyl group at the 5-position adds a hydrophobic element and may influence the electronic properties of the benzene ring, potentially enhancing binding in a hydrophobic pocket or sterically hindering binding to other targets.

Compound SeriesSAR FindingImplication for Bioactivity
Thromboxane Synthase InhibitorsThe carboxylate group is essential; esterification modulates activity based on lipophilicity. nih.govThe acidic group is likely a key pharmacophore for target interaction.
Anti-HCV Imidazole-Coumarin ConjugatesSubstituents (F, Cl, Br, OMe) on the coumarin ring increased potency by a factor of 2.1–5.1. mdpi.comSmall electronic modifications on aromatic rings can significantly tune activity.
General Imidazole DerivativesElectron-withdrawing groups at the C-4 position of the imidazole can enhance anti-inflammatory activity. researchgate.netThe electronic properties of the imidazole ring are critical for its pharmacological profile.

This table illustrates key structure-activity relationship findings from studies on different series of imidazole-based compounds.

Investigational Studies on Specific Biological Targets (e.g., enzyme inhibition in vitro)

The imidazole scaffold is present in numerous compounds that have been investigated as inhibitors of various enzymes. researchgate.netjopir.in These studies, conducted at the in vitro level, demonstrate the broad therapeutic potential of this heterocyclic system.

Examples of enzymes targeted by imidazole-based inhibitors include:

Thromboxane Synthase: A series of benzoic acid derivatives containing a 1-imidazolyl group were evaluated as potent inhibitors of thromboxane synthase, an enzyme involved in platelet aggregation. nih.gov Analogues showed significantly greater potency than the reference drug dazoxiben (B1663000). nih.gov

Carbonic Anhydrases (CAs): While not an imidazole derivative, the structurally related 2-(benzylsulfinyl)benzoic acid was identified as an atypical inhibitor of human carbonic anhydrase II (hCA II), binding to a pocket near the active site entrance. nih.gov This highlights the potential of the benzoic acid scaffold to target CAs.

Bacterial Enzymes: Imidazole derivatives have been explored as antibacterial agents by targeting essential bacterial enzymes like DNA gyrase, topoisomerase, and β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov

α-Glucosidase: Novel benzimidazole (B57391) derivatives have been reported as potent inhibitors of α-glucosidase, an enzyme targeted in diabetes management, with inhibitory concentrations (IC₅₀) in the low micromolar range.

The combination of an imidazole ring, known to coordinate with enzyme metallic centers, and a benzoic acid group, which can anchor the molecule, makes this compound a plausible candidate for enzyme inhibition. Its potential as an inhibitor would depend on the specific topology and amino acid composition of the target enzyme's active site.

Compound ClassTarget EnzymeType of Inhibition / Potency
Imidazole-benzoic acid analoguesThromboxane SynthasePotent inhibition, up to 50 times greater than dazoxiben in some cases nih.gov
2-(Benzylsulfinyl)benzoic acidCarbonic Anhydrase II & IXAtypical inhibition with Ki values of 0.15 µM (hCA II) and 1.29 µM (hCA IX) nih.gov
Benzimidazole derivativesα-GlucosidaseExcellent inhibition with IC₅₀ values ranging from 0.64 µM to 343.10 µM
General Imidazole derivativesBacterial DNA Gyrase, Topoisomerase IV, FabHBroad-spectrum antibacterial activity through enzyme inhibition nih.gov

This table provides examples of in vitro enzyme inhibition by compounds containing imidazole or benzoic acid scaffolds.

Design Principles for Bioactive Scaffolds (e.g., pharmacophore analysis)

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities. researchgate.netresearchgate.net Pharmacophore modeling, which identifies the essential spatial arrangement of features necessary for biological activity, is a key tool in designing new drugs based on such scaffolds. researchgate.nettci-thaijo.org

A pharmacophore model for imidazole-based compounds often includes:

A Hydrogen Bond Acceptor: The pyridine-type nitrogen of the imidazole. researchgate.net

A Hydrogen Bond Donor: The pyrrole-type nitrogen (if unsubstituted). researchgate.net

An Aromatic/Hydrophobic Center: The planar imidazole ring itself. researchgate.nettci-thaijo.org

Additional Features: Depending on the target, other features like additional hydrophobic regions, hydrogen bond donors/acceptors, or charged groups are incorporated through substitution.

In the case of this compound, the scaffold provides a distinct pharmacophoric pattern. The benzoic acid moiety adds a crucial hydrogen bond acceptor and a negative ionizable feature. The relative orientation of the imidazole and benzoic acid groups is fixed by the covalent bond, creating a specific three-dimensional arrangement of these pharmacophoric features. The design of novel bioactive molecules can be achieved by using this imidazole-benzoic acid core and adding or modifying substituents to optimize interactions with a specific biological target. For example, in the development of imidazole-1,2,3-triazole hybrids, a hybrid pharmacophore approach was used to combine the features of both heterocyclic systems to target cancer cells. nih.gov

Pharmacophoric analysis of various imidazole derivatives has shown that substitution with a benzene ring can cause the imidazole to act primarily as a hydrogen bond donor, while substitution with other hydrophobic groups can lead to different activities like anti-inflammatory effects. researchgate.nettci-thaijo.org This demonstrates that the substituents on the core scaffold are critical in defining the ultimate biological profile of the molecule. tci-thaijo.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of imidazole (B134444) derivatives has been a major focus of organic chemistry, leading to a variety of established methods. However, future research on 2-(1H-imidazol-1-yl)-5-methylbenzoic acid should prioritize the development of novel and sustainable synthetic routes that offer improvements in efficiency, safety, and environmental impact over classical methods.

Current synthetic strategies often involve multi-step processes that may use harsh reagents or generate significant waste. asianpubs.org Future explorations could focus on one-pot multicomponent reactions (MCRs), which combine several starting materials in a single step to form the target molecule, thereby reducing reaction times and simplifying purification. researchgate.netnih.gov

Moreover, the principles of green chemistry should be central to the development of new synthetic pathways. bohrium.comresearchgate.net This includes the use of environmentally benign solvents (or solvent-free conditions), energy-efficient techniques like microwave researchgate.net or ultrasound irradiation bohrium.com, and the use of reusable catalysts such as magnetic nanoparticles. researchgate.netbohrium.com The development of such methods would not only make the synthesis of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity. nih.govresearchgate.netOptimization of reaction conditions (temperature, time, power) for the specific synthesis of the target compound.
Ultrasound Irradiation (Sonochemistry) Enhanced reaction rates, milder conditions, facilitation of reactions in heterogeneous systems. bohrium.comInvestigating the effect of ultrasonic waves on reaction intermediates and transition states.
Solvent-Free Reactions Reduced environmental impact, simplified workup, potential for high-yield "neat" reactions. asianpubs.orgbohrium.comIdentifying suitable catalysts and reaction conditions that allow for efficient synthesis without a solvent.
Heterogeneous Catalysis Easy separation and recovery of the catalyst, potential for continuous flow processes, increased stability. bohrium.comDevelopment of novel solid-supported catalysts (e.g., metal oxides, functionalized polymers) for the key synthetic steps.

Advanced Characterization Techniques for Complex Structures

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application. While standard techniques like NMR and mass spectrometry provide basic structural information, future research should employ more advanced characterization methods to probe its finer details, especially in complex environments or as part of larger supramolecular systems.

For studying the compound in solution or within materials, advanced spectroscopic techniques will be necessary. Two-dimensional NMR spectroscopy can help elucidate complex proton and carbon environments, while solid-state NMR can provide insights into the structure and dynamics of the molecule in a solid matrix. Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by predicting molecular orbitals, electronic transitions, and vibrational frequencies, thus providing a deeper understanding of the molecule's physicochemical properties. nih.gov

Rational Design of Functional Materials with Tunable Properties

The bifunctional nature of this compound, possessing both a coordinating imidazole ring and a carboxylate group, makes it an excellent candidate as a building block (linker or ligand) for the rational design of functional materials. nih.gov

A significant area of future research lies in its use for synthesizing Metal-Organic Frameworks (MOFs) or Coordination Polymers. nih.govresearchgate.net By selecting different metal ions and reaction conditions, it should be possible to create a variety of porous materials with tailored properties. The imidazole nitrogen and the carboxylate oxygen atoms can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. iucr.org The properties of these materials, such as pore size, surface area, and chemical functionality, could be tuned by varying the metal node or by post-synthetic modification. Such materials could have applications in gas storage, separation, catalysis, and sensing.

Another avenue involves incorporating this molecule into polymers or hybrid organic-inorganic materials. The carboxylic acid group can be used for polymerization reactions, while the imidazole moiety can provide sites for metal coordination, hydrogen bonding, or catalytic activity. The rational design of such materials, guided by computational modeling, could lead to the development of novel materials with specific electronic, optical, or mechanical properties. acs.orgrsc.org

Deepening Understanding of Molecular Interactions and Biological Mechanisms

The imidazole nucleus is a "privileged structure" in medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals. longdom.orgnih.govresearchgate.net This suggests that this compound could possess interesting biological properties. Future research should focus on elucidating its potential interactions with biological macromolecules and understanding its mechanisms of action.

Subsequent in vitro biological screening against a range of targets, including kinases, proteases, and G-protein coupled receptors, could identify potential therapeutic applications. Imidazole derivatives have shown a wide spectrum of activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.netjchemrev.com Should any significant activity be discovered, further studies would be required to understand the compound's mechanism of action at the molecular and cellular levels. This could involve investigating its effects on cell signaling pathways, enzyme kinetics, or gene expression.

Research AreaTechniques and ApproachesPotential Outcomes
Target Identification Molecular docking, virtual screening, pharmacophore modeling.Prediction of potential protein targets (e.g., enzymes, receptors).
In Vitro Screening Enzyme inhibition assays, receptor binding assays, cell-based proliferation assays. nih.govIdentification of specific biological activities (e.g., anticancer, antimicrobial). researchgate.net
Mechanism of Action Western blotting, qPCR, flow cytometry, confocal microscopy.Elucidation of the molecular pathways affected by the compound.
Structure-Activity Relationship (SAR) Synthesis and testing of analogues, computational analysis.Understanding how molecular modifications impact biological activity.

Emerging Applications in Specialized Fields of Chemistry

Beyond its potential in materials and medicinal chemistry, this compound could find applications in other specialized fields. The unique electronic properties and coordinating ability of the imidazole ring open up possibilities in catalysis, sensor technology, and electronics.

As a ligand, it could be used to create novel transition metal complexes that act as catalysts for organic transformations. The electronic properties of the ligand can be tuned by the substituents on the benzoic acid ring, potentially influencing the catalytic activity and selectivity of the metal center.

In the field of sensor technology, the molecule could be functionalized and immobilized on a surface to create a chemical sensor. The imidazole moiety is known to bind to various metal ions, and this interaction could be designed to produce a detectable signal (e.g., a change in color or fluorescence), allowing for the sensitive detection of specific analytes.

Furthermore, imidazole-based compounds are being explored for their use in organic electronic materials, such as organic light-emitting diodes (OLEDs). acs.org Research could investigate whether this compound or its derivatives could be incorporated into conductive polymers or used as host materials to achieve desired electronic or photophysical properties.

Q & A

Basic: What are the established synthetic methodologies for 2-(1H-imidazol-1-yl)-5-methylbenzoic acid, and what critical parameters influence reaction yield and purity?

Methodological Answer:
The synthesis of imidazole-containing benzoic acid derivatives typically involves multi-step organic reactions. Key steps include:

  • Imidazole Ring Formation: Cyclization of precursors like o-phenylenediamine derivatives with carbonyl sources (e.g., carbon disulfide or aldehydes) under basic conditions .
  • Substitution Reactions: Introducing the methyl group at the 5-position via alkylation or Friedel-Crafts alkylation, ensuring regioselectivity by controlling temperature (e.g., 0–5°C for kinetically favored products) .
  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates (e.g., methyl esters) using aqueous NaOH or LiOH under reflux .

Critical Parameters:

  • Reagent Ratios: Excess alkylating agents improve substitution efficiency but may require purification to remove byproducts.
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution can enhance regioselectivity .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., MeOH) aid in hydrolysis .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR:
    • The imidazole ring protons resonate as singlets (δ 7.2–8.5 ppm), while the methyl group at C5 appears as a singlet (δ 2.1–2.4 ppm) .
    • Carboxylic acid protons (if present) are typically absent due to exchange broadening but confirmed via ¹³C NMR (δ ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₁N₂O₂: 217.0848) .
  • IR Spectroscopy: Stretching bands at ~2500–3000 cm⁻¹ (O-H of COOH) and ~1600 cm⁻¹ (C=O) validate functional groups .

Basic: How should researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., mp >300°C for similar imidazole-carboxylic acids) .
  • pH-Dependent Stability: Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC at 24/48/72 hours. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
  • Light Sensitivity: Conduct accelerated photostability studies using ICH Q1B guidelines (exposure to UV/visible light for 48–72 hours) .

Advanced: How can researchers resolve discrepancies in crystallographic refinement data for this compound, particularly when using SHELX-based programs?

Methodological Answer:

  • Twinning Analysis: Use SHELXL’s TWIN command to model twinning ratios if merging statistics (e.g., Rint) suggest pseudo-symmetry .
  • High-Resolution Data: Collect data to ≤1.0 Å resolution to improve electron density maps for the imidazole ring and methyl/carboxylic acid groups .
  • Disorder Modeling: For flexible substituents (e.g., methyl groups), apply PART instructions and refine occupancy factors iteratively .

Advanced: What experimental approaches are recommended to elucidate the structure-activity relationship (SAR) of this compound in pharmacological contexts?

Methodological Answer:

  • Systematic Substituent Variation: Synthesize analogs with modifications to:
    • Imidazole Ring: Replace N1 with bulkier groups (e.g., ethyl, benzyl) to assess steric effects on receptor binding .
    • Carboxylic Acid: Substitute with bioisosteres (e.g., tetrazole, sulfonamide) to evaluate ionization impact .
  • In Vitro Assays: Test analogs against target enzymes/receptors (e.g., angiotensin II for hypertension models) using radioligand binding or fluorescence polarization .
  • Statistical Analysis: Apply multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .

Advanced: How can contradictory results in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?

Methodological Answer:

  • Dose-Response Curves: Calculate IC₅₀ values for both target inhibition (e.g., enzyme activity) and cytotoxicity (e.g., MTT assay) to identify selective concentration ranges .
  • Off-Target Screening: Use kinase profiling panels or proteome-wide affinity pulldowns to identify unintended interactions .
  • Metabolite Analysis: Incubate the compound with liver microsomes (e.g., human S9 fraction) to rule out toxicity from metabolic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.